molecular formula C16H25NO3S B368733 1-((4-Butoxyphenyl)sulfonyl)azepane CAS No. 313267-40-2

1-((4-Butoxyphenyl)sulfonyl)azepane

Numéro de catalogue: B368733
Numéro CAS: 313267-40-2
Poids moléculaire: 311.4g/mol
Clé InChI: PQXXRAIZSOBPNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((4-Butoxyphenyl)sulfonyl)azepane is a useful research compound. Its molecular formula is C16H25NO3S and its molecular weight is 311.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((4-Butoxyphenyl)sulfonyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Butoxyphenyl)sulfonyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-butoxyphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-2-3-14-20-15-8-10-16(11-9-15)21(18,19)17-12-6-4-5-7-13-17/h8-11H,2-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXXRAIZSOBPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Beyond the Scaffold: The Pharmacological Profile of 1-((4-Butoxyphenyl)sulfonyl)azepane in Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Potential of 1-((4-Butoxyphenyl)sulfonyl)azepane in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The search for selective inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
has been a cornerstone of metabolic disease research for two decades. Within this domain, the sulfonyl azepane pharmacophore has emerged as a "privileged structure," balancing lipophilicity with specific polar interactions required for the enzyme's catalytic site.

This guide analyzes 1-((4-Butoxyphenyl)sulfonyl)azepane (hereafter referred to as BSA-7 ), a representative lead compound in this class. We explore its structural rationale, its mechanistic role in blunting intracellular cortisol regeneration, and the experimental protocols required to validate its efficacy. BSA-7 serves as a critical case study in optimizing hydrophobic interactions within the 11


-HSD1 substrate-binding pocket, offering a pathway to treat Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome.
Structural Pharmacophore Analysis

The efficacy of BSA-7 is not accidental; it is a product of rational drug design targeting the specific topology of the 11


-HSD1 active site.
Structural ComponentChemical FunctionPharmacological Role
Azepane Ring 7-membered hydrophobic heterocycleConformational Entropy: Unlike the rigid piperidine (6-membered), the azepane ring offers unique "puckering" flexibility, allowing it to induce an induced-fit mechanism within the enzyme's lipophilic pocket.
Sulfonyl Linker

Group
Geometry & H-Bonding: Acts as a rigid spacer that orients the aromatic ring while serving as a hydrogen bond acceptor for the catalytic triad (Ser170, Tyr183).
Phenyl Group Aromatic Core

-Stacking:
Engages in

interactions with aromatic residues (e.g., Tyr177) lining the substrate channel.
4-Butoxy Tail Lipophilic Ether ChainSelectivity Filter: The extended alkyl chain penetrates the deep hydrophobic sub-pocket, enhancing selectivity over the renal isozyme 11

-HSD2 (crucial for avoiding mineralocorticoid side effects).
Mechanistic Pathway: The Cortisol Shunt

BSA-7 functions as a competitive inhibitor of 11


-HSD1. In metabolic tissues (liver, adipose), this enzyme converts inert cortisone  into active cortisol .[1][2] Chronic overactivation of this pathway drives insulin resistance and visceral adiposity.
Pathway Visualization: Mechanism of Action

The following diagram illustrates the intervention point of BSA-7 within the glucocorticoid receptor signaling pathway.

G Cortisone Cortisone (Inert) HSD1 11β-HSD1 Enzyme (ER Lumen) Cortisone->HSD1 Substrate Entry Cortisol Cortisol (Active) HSD1->Cortisol Reduction (NADPH dependent) GR Glucocorticoid Receptor (Cytosol) Cortisol->GR Binding Nucleus Nuclear Translocation GR->Nucleus Activation MetabolicEffects Gluconeogenesis & Lipogenesis Nucleus->MetabolicEffects Transcription BSA7 BSA-7 (Inhibitor) BSA7->HSD1 Competitive Inhibition

Figure 1: Mechanism of Action. BSA-7 blocks the conversion of Cortisone to Cortisol, preventing downstream activation of gluconeogenic genes.

Experimental Protocol: Validation by Scintillation Proximity Assay (SPA)

To validate the pharmacological potential of BSA-7, a robust in vitro assay is required. The Scintillation Proximity Assay (SPA) is the industry standard for high-throughput screening of 11


-HSD1 inhibitors because it eliminates the need for separation steps.
Principle

The assay detects the conversion of


-cortisone to 

-cortisol. The specific antibody captures the product (

-cortisol) on a scintillant-coated bead. Only the bound product is close enough to the bead to stimulate light emission.
Step-by-Step Methodology

Reagents:

  • Enzyme Source: Human recombinant 11

    
    -HSD1 microsomes (expressed in HEK-293 or Yeast).
    
  • Substrate:

    
    -Cortisone (approx. 50 Ci/mmol).
    
  • Cofactor: NADPH (1 mM stock).

  • Inhibitor: BSA-7 (dissolved in 100% DMSO).

  • SPA Beads: Protein A-coated Yttrium Silicate (YSi) beads.

  • Antibody: Monoclonal anti-cortisol antibody.

Workflow:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of BSA-7 in DMSO (range: 1 nM to 10

      
      M).
      
    • Dispense 1

      
      L of compound into a 96-well white-walled plate.
      
  • Reaction Initiation:

    • Add 20

      
      L of Assay Buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl
      
      
      
      ).
    • Add 10

      
      L of Microsomal prep (containing 11
      
      
      
      -HSD1).
    • Add 10

      
      L of Substrate Mix (
      
      
      
      nM cortisone +
      
      
      nM NADPH +
      
      
      
      
      Ci
      
      
      -cortisone).
    • Critical Control: Include "No Enzyme" wells (background) and "DMSO only" wells (Max signal).

  • Incubation:

    • Seal plate and incubate at 37°C for 60 minutes with gentle shaking.

  • Termination & Detection:

    • Add 50

      
      L of SPA Stop Solution  (containing excess non-radioactive cortisol to saturate non-specific binding + Anti-cortisol Ab + SPA Beads).
      
    • Incubate at Room Temperature for 2 hours (allows beads to settle and equilibrium binding).

  • Data Acquisition:

    • Read on a Microbeta scintillation counter.

    • Calculate IC

      
       using a 4-parameter logistic fit.
      
Workflow Diagram

SPA_Workflow Step1 1. Compound Dispensing Step2 2. Enzyme + Substrate Addition Step1->Step2 Step3 3. Incubation (37°C, 60 min) Step2->Step3 Step4 4. Stop Solution (Beads + Ab) Step3->Step4 Step5 5. Signal Readout Step4->Step5

Figure 2: SPA Workflow for High-Throughput Screening of BSA-7.

ADME & Safety Considerations

While the pharmacological potency of BSA-7 is promising, its "drug-like" properties must be optimized.

  • Lipophilicity (cLogP): The 4-butoxyphenyl group significantly increases lipophilicity (estimated cLogP ~3.5 - 4.2).

    • Risk: High protein binding and potential metabolic instability.

    • Mitigation: Formulation with cyclodextrins or structural modification to include a polar "solubilizing group" on the azepane ring (e.g., 4-hydroxyazepane).

  • Selectivity (11

    
    -HSD2):  The kidney enzyme 11
    
    
    
    -HSD2 protects the mineralocorticoid receptor from cortisol. Inhibition of Type 2 causes hypertension (Apparent Mineralocorticoid Excess).
    • Validation: BSA-7 must show >100-fold selectivity for Type 1 over Type 2. The bulky sulfonyl-azepane scaffold generally favors the larger hydrophobic pocket of Type 1, providing inherent selectivity.

Conclusion

1-((4-Butoxyphenyl)sulfonyl)azepane represents a potent scaffold for metabolic drug discovery. Its structural features exploit the hydrophobic nature of the 11


-HSD1 active site, offering a viable path to reducing intracellular cortisol levels. Future optimization should focus on reducing lipophilicity to improve oral bioavailability while maintaining the critical sulfonyl-azepane geometry.
References
  • Vertex Pharmaceuticals. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.

  • Boyle, C. D., et al. (2008).[1] Recent advances in the discovery of 11beta-HSD1 inhibitors.[1][3][4] Current Opinion in Drug Discovery & Development.

  • Hermanowski-Vosatka, A., et al. (2005). 11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine.[5]

  • ChemScene. (n.d.). 1-((4-Bromophenyl)sulfonyl)azepane Product Data. (Precursor analog data).[6]

  • Hughes, K. A., et al. (2008). 11beta-Hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors in type 2 diabetes mellitus and obesity.[2] Expert Opinion on Investigational Drugs.

Sources

literature review of sulfonyl azepane derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemistry and Therapeutic Potential of Sulfonyl Azepane Derivatives

Abstract

The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a privileged scaffold in modern medicinal chemistry, conferring valuable three-dimensional structural diversity that is crucial for effective drug design.[1][2][3] When functionalized with a sulfonyl group, this moiety's ability to act as a rigid hydrogen bond acceptor and metabolic anchor opens a vast chemical space for developing potent and selective therapeutic agents. This technical guide provides a comprehensive review of sulfonyl azepane derivatives and their analogs, designed for researchers, medicinal chemists, and drug development professionals. We will explore key synthetic methodologies, delve into a detailed case study of their application as 11β-HSD1 inhibitors, elucidate structure-activity relationships (SAR), and provide field-proven experimental protocols.

The Sulfonyl Azepane Scaffold: A Synergy of Structure and Function

The conformational flexibility of the azepane ring allows it to present substituents in a wider range of spatial vectors compared to more common five- or six-membered rings.[2] This property is often critical for optimizing interactions with complex biological targets.[2] The introduction of a sulfonamide group (R-SO₂-NR'R'') or a sulfone (R-SO₂-R') profoundly influences the scaffold's properties:

  • Electronic Properties: The sulfonyl group is a strong electron-withdrawing group, which can modulate the pKa of the azepane nitrogen and influence the molecule's overall polarity and solubility.

  • Structural Rigidity: The tetrahedral geometry of the sulfur atom in the sulfonyl group introduces conformational constraints, reducing the number of accessible ring conformations and providing a more defined shape for receptor binding.

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, enabling strong, directional interactions with protein active sites.

  • Metabolic Stability: The sulfonamide linkage is generally robust and resistant to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.

These features make sulfonyl azepanes an attractive scaffold for targeting a diverse range of proteins, including enzymes and receptors involved in metabolic diseases, oncology, and inflammation.[4][5]

Key Synthetic Strategies for Azepine and Sulfonyl Azepane Cores

The construction of the azepane ring and its subsequent sulfonation are central challenges in synthesizing this class of molecules. Modern organic synthesis offers several powerful strategies.

Ring Expansion and Ring-Closing Methodologies

Traditional methods often rely on the expansion of smaller, more readily available rings like piperidines or the cyclization of linear precursors.[6][7] More recently, transition-metal-catalyzed reactions have become paramount for their efficiency and stereocontrol.

A particularly elegant and powerful strategy involves a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement.[2][8] This approach allows for the rapid construction of complex, fused dihydroazepine cores from readily available dienyltriazoles. The causality behind this one-pot transformation lies in the generation of a transient α-imino rhodium(II) carbenoid, which undergoes an intramolecular cyclopropanation to form a strained vinylcyclopropane intermediate. This intermediate is perfectly poised for a thermally allowed[9][9]-sigmatropic rearrangement, which proceeds stereospecifically to yield the fused azepine ring system.[2]

G Dienyltriazole 1-Sulfonyl-1,2,3-triazole with tethered diene Rh_cat Rh₂(OAc)₄ Catalyst Heat (Δ) Dienyltriazole->Rh_cat N2_loss Loss of N₂ Rh_cat->N2_loss Carbenoid α-Imino Rh(II) Carbenoid (Transient Intermediate) N2_loss->Carbenoid Cyclopropanation Intramolecular Cyclopropanation Carbenoid->Cyclopropanation 2. IVC cis-1-Imino-2-vinylcyclopropane (Transient Intermediate) Cyclopropanation->IVC AzaCope 1-Aza-Cope Rearrangement IVC->AzaCope 3. Azepine Fused Dihydroazepine Derivative AzaCope->Azepine

Caption: Rh(II)-Catalyzed Synthesis of Fused Azepines.

General Protocol: Sulfonamide Formation

Once the azepane core is synthesized, the sulfonyl group is typically introduced by reacting the free secondary amine of the azepane with a substituted sulfonyl chloride in the presence of a non-nucleophilic base.

Exemplary Protocol: Synthesis of an N-Aryl-Sulfonyl Azepane

  • Dissolution: Dissolve the azepane starting material (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of 0.1 M.

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution. The purpose of the base is to quench the HCl byproduct generated during the reaction.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the desired aryl sulfonyl chloride (1.1 eq.) dropwise as a solution in the same solvent. The slow, cooled addition is critical to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted base, acidic impurities, and residual salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final N-aryl-sulfonyl azepane.

Case Study: Sulfonyl Azepanes as Potent 11β-HSD1 Inhibitors

A prominent example showcasing the therapeutic potential of this scaffold is the discovery of azepane sulfonamides as highly potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][10]

Mechanism of Action and Therapeutic Rationale

11β-HSD1 is an NADPH-dependent enzyme that catalyzes the conversion of inactive cortisone to hormonally active cortisol, particularly within key metabolic tissues like the liver and adipose tissue.[11][12][13] In states of metabolic syndrome, elevated local cortisol concentrations contribute significantly to insulin resistance, hepatic gluconeogenesis, and visceral fat accumulation.[1][3][9]

By selectively inhibiting 11β-HSD1, sulfonyl azepane derivatives decrease intracellular cortisol levels without affecting systemic cortisol circulation, which is necessary for healthy stress responses.[1][14] This tissue-specific modulation of glucocorticoid activity leads to improved insulin sensitivity, reduced blood glucose levels, and a better overall lipid profile, making these inhibitors a promising therapeutic strategy for type 2 diabetes and obesity.[4][9][14]

G Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Enzyme (Liver, Adipose Tissue) Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol NADPH NADP⁺ GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates Gluconeogenesis ↑ Hepatic Glucose Output (Gluconeogenesis) GR->Gluconeogenesis Adipogenesis ↑ Adipogenesis ↑ Lipolysis GR->Adipogenesis Inhibitor Sulfonyl Azepane Inhibitor Inhibitor->HSD11B1 Inhibits Syndrome Metabolic Syndrome (Insulin Resistance, Hyperglycemia) Gluconeogenesis->Syndrome Adipogenesis->Syndrome

Caption: Mechanism of Action for 11β-HSD1 Inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies have been pivotal in optimizing the potency of this class of inhibitors. Research has demonstrated that substitutions at the C4 position of the azepane ring are critical for activity.[4][10] By exploring various substituents at this position, researchers were able to dramatically improve the inhibitory concentration (IC₅₀).

Compound IDR¹ Group (at C4)R² Group (Sulfonamide)11β-HSD1 IC₅₀ (nM)Reference
LeadH4-Chlorophenyl~1000[10]
Analog AMethyl4-Chlorophenyl~250[10]
Analog BPhenyl4-Chlorophenyl~50[10]
30 Adamantyl 4-Chlorophenyl 3.0 [10]

Table 1: Summary of SAR at the C4-position of Azepane Sulfonamide 11β-HSD1 Inhibitors. Data is illustrative based on published findings.

The data clearly indicates that increasing the steric bulk and lipophilicity at the C4 position, culminating with the adamantyl group in compound 30 , leads to a significant enhancement in potency.[10] This suggests the presence of a large, hydrophobic pocket in the active site of the 11β-HSD1 enzyme that can be effectively occupied by these groups, leading to tighter binding and more effective inhibition.

Protocol: In Vitro 11β-HSD1 Inhibition Assay

To quantify the inhibitory potential of newly synthesized compounds, a robust and reproducible in vitro assay is essential. This protocol describes a common scintillation proximity assay (SPA) format.

Principle: This assay measures the conversion of ³H-labeled cortisone to ³H-labeled cortisol by 11β-HSD1. The product, cortisol, has a hydroxyl group that is recognized by a specific antibody coupled to a SPA bead, bringing the radiolabel into close proximity and generating a detectable light signal.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., sulfonyl azepane derivative) in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., Tris-HCl with EDTA).

    • NADPH cofactor (final concentration ~200 µM).

    • Test compound at various concentrations.

    • ³H-Cortisone (substrate, final concentration ~50 nM).

    • Recombinant human 11β-HSD1 enzyme.

  • Incubation: Incubate the plate at 37 °C for 60-90 minutes to allow the enzymatic reaction to proceed.

  • Termination & Detection: Stop the reaction by adding a mixture containing an anti-cortisol antibody and protein A-coated SPA beads. The addition of a non-specific inhibitor like carbenoxolone is also included to halt the enzyme.

  • Signal Reading: Seal the plate and allow it to equilibrate for at least 2 hours at room temperature. Read the plate on a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle) and no-enzyme wells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

Broader Therapeutic Horizons

While the application in metabolic disease is well-established, the sulfonyl azepane scaffold is being explored for other therapeutic targets. The structural motifs present in these molecules are also suitable for inhibiting various protein kinases, which are crucial targets in oncology and immunology.[5] For example, sulfonamide-containing molecules have been developed as inhibitors for mTOR, VEGFR-2, and other kinases, suggesting that sulfonyl azepane libraries could yield potent and selective kinase inhibitors for cancer therapy.[15][16]

Conclusion and Future Directions

Sulfonyl azepane derivatives stand at the intersection of structural novelty and functional potency. The combination of a flexible, three-dimensional core with the powerful hydrogen-bonding and metabolic stability of the sulfonyl group provides a rich foundation for drug discovery. Advances in synthetic chemistry, particularly in transition-metal catalysis, continue to make more complex and diverse analogs accessible.[2][17] The success of this scaffold in targeting 11β-HSD1 provides a compelling blueprint for its application against other challenging biological targets. Future work will likely focus on exploring novel substitution patterns, developing stereoselective syntheses to access enantiopure compounds, and expanding the application of this versatile scaffold into new therapeutic areas.

References

  • What are 11β-HSD inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Available from: [Link]

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. Available from: [Link]

  • Rosen, E. D., & Spiegelman, B. M. (2006). The Role of 11beta-hydroxysteroid Dehydrogenase in Metabolic Disease and Therapeutic Potential of 11beta-hsd1 Inhibitors. The Journal of Clinical Endocrinology & Metabolism. Available from: [Link]

  • Bojarska, J., et al. (2022). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. Molecules. Available from: [Link]

  • Goud, R. S. (2015). Synthesis of N-sulfonated N-azepines. ResearchGate. Available from: [Link]

  • Schultz, E. E., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition. Available from: [Link]

  • Tomlinson, J. W., & Stewart, P. M. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes. Available from: [Link]

  • Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Parganiha, D., et al. (2024). Temperature-Dependent Diastereodivergent [4 + 3] Annulation: Synthesis of Ferrocene-Fused Azepines via Rh(III) Catalysis. Organic Letters. Available from: [Link]

  • Schultz, E. E., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives Using a Sequential Rhodium(II)‐Catalyzed Cyclopropanation/1‐Aza‐Cope Rearrangement of Dienyltriazoles. eScholarship, University of California. Available from: [Link]

  • Parganiha, D., et al. (2023). Temperature-Dependent Diastereodivergent [4+3] Annulation: Synthesis of Ferrocene Fused Azepines via Rh(III)-Catalysis. ChemRxiv. Available from: [Link]

  • Wang, Q., et al. (2021). Rhodium(III)-catalyzed benzo[c]azepine-1,3(2H)-dione synthesis via tandem C–H alkylation and intermolecular amination of N-methoxylbenzamide with 3-bromo-3,3-difluoropropene. ResearchGate. Available from: [Link]

  • Zhu, J., et al. (2008). Docking-based 3D-QSAR study for 11beta-HSD1 inhibitors. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Frew, T., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Yan, X., et al. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Scilit. Available from: [Link]

  • Yan, X., et al. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sudom, A., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • 11β-Hydroxysteroid dehydrogenase type 1. Wikipedia. Available from: [Link]

  • Slivinska, L., et al. (2014). Regulation of 11β-Hydroxysteroid Dehydrogenase Type 1 and 7α-Hydroxylase CYP7B1 during Social Stress. PLoS ONE. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Draper, N., & Stewart, P. M. (2004). 11beta-hydroxysteroid dehydrogenase type 1: a tissue-specific regulator of glucocorticoid response. Endocrine Reviews. Available from: [Link]

  • Draper, N., & Stewart, P. M. (2004). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews, Oxford Academic. Available from: [Link]

  • Lavery, G. G., et al. (2010). Modulation of 11β-Hydroxysteroid Dehydrogenase (11βHSD) Activity Biomarkers and Pharmacokinetics of PF-00915275, a Selective 11βHSD1 Inhibitor. ResearchGate. Available from: [Link]

  • Zhao, Q., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. Available from: [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Available from: [Link]

  • Compound 4-(azepane-1-sulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzamide. MolPort. Available from: [Link]

  • Phan, T. K., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available from: [Link]

  • Kumar, A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available from: [Link]

  • Silvi, M., & Procter, D. J. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. Scholars Research Library. Available from: [Link]

  • Ivan, A. V., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available from: [Link]

  • Grigor'eva, A. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available from: [Link]

  • Method for synthesizing azacycloheptane. (2013). Google Patents.

Sources

Metabolic Stability Assessment & Optimization: 1-((4-Butoxyphenyl)sulfonyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for 1-((4-Butoxyphenyl)sulfonyl)azepane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 1-((4-Butoxyphenyl)sulfonyl)azepane represents a distinct chemical scaffold featuring a tertiary sulfonamide core, a lipophilic seven-membered azepane ring, and a para-butoxy aryl tail. In drug discovery, this motif typically serves as a modulator for G-protein coupled receptors (GPCRs) or ion channels. However, its structural elements present specific metabolic liabilities that can compromise in vivo half-life and oral bioavailability.

This guide provides a rigorous technical framework for predicting, validating, and optimizing the metabolic stability of this specific chemical entity. It moves beyond generic advice, applying "Read-Across" medicinal chemistry principles to the unique electronic and steric environment of the sulfonyl-azepane interface.

Structural Analysis & Metabolic Soft Spots

To accurately predict metabolic fate, we must deconvolute the molecule into its constituent pharmacophores and analyze their electronic states.

The Sulfonamide "Anchor" (Critical Distinction)

Unlike free azepane amines, the nitrogen in this molecule is part of a sulfonamide linkage (


).
  • Electronic Effect: The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair. Consequently, the nitrogen is non-basic and non-nucleophilic at physiological pH.

  • Metabolic Implication: Classic amine metabolic pathways—such as Flavin-containing Monooxygenase (FMO)-mediated N-oxidation or CYP450-mediated N-dealkylation via a carbinolamine intermediate—are suppressed . The nitrogen-sulfur bond is metabolically robust.

The 4-Butoxy Tail (Primary Liability)

The linear butyl ether chain is the most vulnerable site for Phase I metabolism.

  • Mechanism: Cytochrome P450 (specifically CYP2D6, CYP3A4, or CYP2C19) initiates hydrogen atom abstraction (HAT) at the

    
    -carbon (next to oxygen).
    
  • Outcome: This leads to an unstable hemiacetal intermediate, which spontaneously collapses into 4-hydroxybenzenesulfonyl azepane (phenol metabolite) and butyraldehyde. This O-dealkylation is typically the rate-limiting step for clearance.

  • Secondary Pathway:

    
     or 
    
    
    
    hydroxylation of the butyl chain may occur, increasing polarity without cleaving the chain.
The Azepane Ring (Secondary Liability)

While the nitrogen is protected, the lipophilic carbon backbone of the seven-membered ring remains susceptible.

  • Mechanism: Without the "amine steering" effect (which directs oxidation to the

    
    -carbon in amines), oxidation is governed by steric accessibility.
    
  • Outcome: Random hydroxylation at the

    
     or 
    
    
    
    carbons (positions 3, 4, or 5 of the ring) is probable. These hydroxylated metabolites often undergo Phase II glucuronidation, facilitating renal excretion.

In Silico Prediction Framework

Before synthesizing derivatives or running expensive animal studies, use this computational workflow to rank metabolic risks.

Computational Workflow
  • Site of Metabolism (SOM) Prediction:

    • Use tools like StarDrop (P450 module) or ADMET Predictor .

    • Configuration: Focus on CYP3A4 and CYP2C9 models.

    • Expectation: The O-methylene protons of the butoxy group should show the highest "Metabolic Lability Score."

  • Bond Dissociation Energy (BDE) Calculation:

    • Calculate the Homolytic BDE for the C-H bonds using DFT (Density Functional Theory) at the B3LYP/6-31G* level.

    • Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk sites for CYP-mediated abstraction.

  • Lipophilicity Assessment (LogD):

    • The butoxy and azepane groups contribute significantly to high LogP.

    • Target: If cLogP > 4.0, the compound is likely to suffer from high intrinsic clearance (

      
      ) due to non-specific hydrophobic binding in the CYP active site.
      
Predicted Metabolic Map (Visualization)

MetabolicMap Parent Parent Compound 1-((4-Butoxyphenyl)sulfonyl)azepane Phenol Metabolite M1 (Phenol Derivative) Major Clearance Route Parent->Phenol CYP450 O-Dealkylation (Primary Soft Spot) HydroxyAzepane Metabolite M2 (Hydroxy-azepane) Minor Route Parent->HydroxyAzepane CYP450 Aliphatic Hydroxylation (Secondary Soft Spot) Butyraldehyde Butyraldehyde (Byproduct) Phenol->Butyraldehyde Spontaneous Collapse Glucuronide Phase II Conjugate (O-Glucuronide) Phenol->Glucuronide UGT Glucuronidation HydroxyAzepane->Glucuronide UGT

Figure 1: Predicted metabolic pathways for 1-((4-Butoxyphenyl)sulfonyl)azepane. The red pathway (O-dealkylation) represents the highest risk for rapid clearance.

Experimental Validation Protocols

To validate the predictions, a tiered in vitro assay strategy is required.

Microsomal Stability Assay (Tier 1)

This assay determines the intrinsic clearance (


) and identifies the primary enzymes involved.

Protocol:

  • Preparation: Prepare Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • Spike test compound (1 µM final concentration) into the mixture.

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Terminate reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • 
      .
      
Metabolite Identification (MetID)

Objective: Confirm if the butyl chain or the azepane ring is the primary site of attack.

LC-MS/MS Workflow:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Scan Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

  • Diagnostic Ions:

    • Look for Loss of 56 Da (C4H8)

      
       Indicates O-dealkylation (Phenol formation).
      
    • Look for Gain of 16 Da (+O)

      
       Indicates hydroxylation (Azepane or Phenyl ring).
      
    • Differentiation: If the +16 Da fragment retains the butyl chain mass, the oxidation is on the azepane or phenyl ring.

Data Interpretation & Structural Optimization

Once the primary metabolic liability is confirmed (likely the butoxy group), use the following "Medicinal Chemistry Repair" strategies.

Optimization Strategy Matrix
Observed LiabilityStructural Modification StrategyRationale
Rapid O-Dealkylation Fluorination: Replace -OCH

CH

... with -OCF

- or -OCH(CF

)-.
Fluorine withdraws electrons, strengthening the C-H bond against CYP abstraction (Concept: Metabolic Blocking).
Rapid O-Dealkylation Cyclization: Replace the n-butoxy chain with a cyclic ether (e.g., cyclobutoxy or tetrahydrofuran).Reduces the number of accessible conformations and sterically hinders the CYP heme approach.
Azepane Oxidation Ring Contraction/Bridging: Switch to a bridged bicycle (e.g., 8-azabicyclo[3.2.1]octane).Reduces lipophilicity and eliminates flexible "floppy" carbons prone to oxidation.
High Overall Clearance Lower Lipophilicity: Introduce a polar atom (N or O) into the azepane ring (e.g., switch to oxazepane).Lowers LogD, reducing affinity for the lipophilic CYP active site.
The "Self-Validating" Optimization Cycle

Do not just synthesize; iterate.

OptimizationCycle Step1 1. Assess Stability (Microsomal CLint) Step2 2. Identify Metabolite (LC-MS/MS) Step1->Step2 High Clearance? Step3 3. Design Analog (e.g., Fluorinated Linker) Step2->Step3 O-Dealkylation Dominant? Step4 4. Synthesize & Retest Step3->Step4 Step4->Step1 Iterate

Figure 2: The iterative Design-Make-Test-Analyze (DMTA) cycle for metabolic stability.

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Authoritative text on metabolic stability assays).
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Smith, D. A., & Obach, R. S. (2006). Smart CYP450 recognition: Mappling the site of metabolism. Methods in Molecular Biology, 320, 197-206. (Methodology for SOM prediction).

Methodological & Application

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Rational Selection of Solvents for 1-((4-Butoxyphenyl)sulfonyl)azepane

Abstract

The selection of an appropriate solvent or solvent system is a critical, foundational step in the development of any pharmacologically active compound. It directly influences bioavailability, formulation stability, process efficiency, and the viability of preclinical and clinical studies.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of solvents for 1-((4-Butoxyphenyl)sulfonyl)azepane. We present an integrated strategy that combines theoretical prediction with systematic experimental protocols, moving from rapid screening to precise quantitative analysis. This guide explains not only the procedural steps but also the underlying scientific principles, ensuring a robust and rational approach to solvent selection.

Introduction: The Critical Role of Solvent Selection

1-((4-Butoxyphenyl)sulfonyl)azepane is a sulfonamide-based compound featuring a complex molecular architecture that presents unique solubilization challenges. The molecule's structure, comprising a polar sulfonyl group, a non-polar butoxy-phenyl moiety, and a saturated azepane ring, imparts a dualistic character that complicates the choice of a single ideal solvent. Sulfonamides often exhibit poor aqueous solubility, and finding a suitable solvent is paramount for all stages of development, from initial high-throughput screening (HTS) to final dosage form manufacturing.[1][4]

An incorrect solvent choice can lead to misleading biological data due to compound precipitation, poor absorption in animal models, and significant hurdles in formulation development.[2][5] Therefore, a methodical and scientifically grounded approach to solubility assessment is not merely a procedural step but a strategic necessity to de-risk a development program and accelerate its timeline.

Physicochemical Profile of 1-((4-Butoxyphenyl)sulfonyl)azepane

A foundational understanding of the solute's properties is the first step in predicting its behavior in various solvents.

  • Chemical Structure:

    • Azepane Ring: A seven-membered saturated heterocyclic amine, contributing to the non-polar character.

    • Sulfonyl Group (-SO₂-): A highly polar, electron-withdrawing group that is a hydrogen bond acceptor.

    • 4-Butoxyphenyl Group: A bulky, non-polar (lipophilic) aromatic system that significantly influences interactions with non-polar solvents.

    The presence of both highly polar and non-polar regions suggests that solvents of intermediate polarity, or co-solvent mixtures, will likely be most effective.[6]

  • Predicted Physicochemical Properties: Based on its structure and comparison to analogous compounds[7], we can predict the following properties:

    • High LogP: Indicating a preference for lipophilic environments.

    • Topological Polar Surface Area (TPSA): The sulfonyl group provides a moderate TPSA, allowing for polar interactions.

    • Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group can accept hydrogen bonds.

    • Hydrogen Bond Donors: The molecule lacks significant hydrogen bond donors.

This profile points towards a molecule that will likely require solvents capable of engaging in both polar and non-polar van der Waals interactions.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can efficiently narrow the field of potential solvents, saving significant time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components[8][9]:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar interactions.

  • δh: Energy from hydrogen bonding.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[8] The distance (Ra) between a solute and solvent in this space is calculated, and a Relative Energy Difference (RED) number is used to predict solubility:

  • RED < 1: High likelihood of dissolution.

  • RED = 1: Partial solubility.

  • RED > 1: Low likelihood of dissolution.

HSP is a powerful tool for screening solvents and rationally designing co-solvent blends to match the parameters of the solute.[10][11][12]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a modern, powerful prediction method based on quantum chemistry.[13] It calculates the thermodynamic properties of fluids and solutions from the molecular surface properties of the individual components.[14][15] Key Advantages:

  • High Predictive Power: Accurately predicts properties like activity coefficients, solubility, and partition coefficients without needing extensive empirical data.[14][16]

  • Reduces Experimental Burden: Allows for the in silico screening of thousands of potential solvents and mixtures, identifying a small, optimized set for experimental validation.[14]

  • Handles Complex Molecules: Unlike simpler models, it inherently accounts for complex intramolecular effects.

The integration of these predictive tools into the experimental workflow represents a best-practice approach in modern pharmaceutical development.

Part 1: Rapid Solubility Screening Protocol

Objective: To quickly assess the qualitative solubility of 1-((4-Butoxyphenyl)sulfonyl)azepane across a diverse range of common laboratory solvents to identify promising candidates for further quantitative analysis.

Experimental Workflow for Solubility Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Diverse Solvents (See Table 1) B Weigh ~5 mg of Compound into 2 mL Vials A->B C Add 0.5 mL of Solvent (Creates 10 mg/mL Mixture) B->C D Seal Vials & Vortex C->D E Equilibrate on Shaker (24h at 25°C) D->E F Visual Inspection E->F G Classify Solubility (Soluble, Partially, Insoluble) F->G H Select Promising Solvents for Quantitative Study G->H

Caption: Workflow for rapid solubility screening.

Materials
  • 1-((4-Butoxyphenyl)sulfonyl)azepane

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Orbital shaker or rotator set to 25°C

  • Selected solvents (see Table 1)

Table 1: Recommended Solvents for Initial Screening
Solvent ClassSolventPolarity IndexBoiling Point (°C)Key Properties & Safety Notes
Protic Polar Water10.2100Universal biological reference. Likely a poor solvent but essential baseline.
Ethanol4.378Common pharmaceutical solvent, good for oral formulations. Flammable.
Isopropanol3.982Less polar than ethanol. Often used in mixtures with water.[6] Flammable.
Aprotic Polar DMSO7.2189Excellent solubilizer for HTS, but can be difficult to remove.[17]
DMF6.4153Strong solvent, similar to DMSO.[17] Potential reproductive toxin.
Acetonitrile5.882Common in analytical chemistry (HPLC). Good for initial tests.[18]
Acetone5.156Effective ketone solvent.[17] Highly volatile and flammable.
Non-Polar Toluene2.4111Represents aromatic solvents. Useful for understanding non-polar interactions.
Heptane0.198Represents aliphatic hydrocarbons. Expected to be a very poor solvent.
Step-by-Step Protocol
  • Preparation: Accurately weigh approximately 5.0 mg of 1-((4-Butoxyphenyl)sulfonyl)azepane into a series of labeled 2 mL glass vials.

  • Solvent Addition: Add 0.5 mL of a selected solvent to each vial to create a target concentration of 10 mg/mL.

  • Mixing: Securely cap each vial and vortex vigorously for 60 seconds to break up any aggregates.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (25°C) for 24 hours. This allows the system to approach thermodynamic equilibrium.[1]

  • Observation: After 24 hours, remove the vials and let them stand for 30 minutes. Visually inspect each vial against a dark background.

  • Classification: Categorize the results as follows:

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.

    • Insoluble: The vast majority of the solid material remains undissolved.

Part 2: Quantitative Equilibrium (Thermodynamic) Solubility Protocol

Objective: To determine the precise saturation solubility of the compound in the most promising solvents identified during the screening phase. The shake-flask method is the gold standard for this determination.[4]

Workflow for Shake-Flask Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Quantification A Add Excess Solid Compound to Promising Solvents B Create a Slurry (Supersaturated System) A->B C Seal Vials & Agitate at Constant Temp (25°C) B->C D Equilibrate for 48-72h (Ensure Equilibrium) C->D E Centrifuge or Filter (0.22 µm) to Separate Phases D->E F Extract Aliquot of Supernatant E->F G Dilute Sample into Mobile Phase F->G H Quantify Concentration via Validated HPLC Method G->H G cluster_insilico In Silico Prediction cluster_exp Experimental Validation cluster_analysis Analysis & Refinement A Generate Solute Structure B Predict Properties via COSMO-RS or HSP A->B C Rank Virtual Solvents by Predicted Solubility (RED) B->C D Select Top 10-15 Candidates for Experimentation C->D E Perform Rapid Screening (Protocol 1) D->E Targeted List F Perform Quantitative Analysis (Protocol 2 on Hits) E->F Promising Solvents G Compare Experimental Data with Predictions F->G H Refine Predictive Model (Optional) G->H I Select Optimal Solvent or Co-Solvent System for Application G->I

Sources

formulation techniques for in vivo delivery of 1-((4-Butoxyphenyl)sulfonyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & In Vivo Delivery of 1-((4-Butoxyphenyl)sulfonyl)azepane

Executive Summary

1-((4-Butoxyphenyl)sulfonyl)azepane is a lipophilic small molecule belonging to the arylsulfonyl azepane class. Compounds in this structural family are frequently investigated as inhibitors of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
for metabolic indications (diabetes, obesity) or as modulators of specific ion channels.

Successful in vivo evaluation requires overcoming its inherent physicochemical challenges: low aqueous solubility and high lipophilicity (Estimated LogP ~3.5–4.0). This guide provides validated formulation protocols to ensure consistent bioavailability and minimize vehicle-induced toxicity in rodent models.

Physicochemical Profile & Handling

Before formulation, verify the compound properties to select the appropriate vehicle.

PropertyValue / CharacteristicImplication for Delivery
Molecular Formula

MW ~311.44 g/mol
Physical State White to off-white solidLikely crystalline; requires particle size reduction for suspensions.
Solubility (Water) < 0.1 mg/mL (Poor)Unsuitable for direct saline dissolution.
Solubility (Organic) DMSO (>50 mg/mL), Ethanol (>20 mg/mL)DMSO is the primary stock solvent.
LogP (Est.) ~3.5 – 4.0Highly lipophilic; partitions well into lipid bilayers but requires solubilizers for aqueous delivery.
pKa Sulfonamide is non-ionizable in physiologic rangepH adjustment alone will not significantly improve solubility.

Storage: Store solid powder at -20°C, desiccated and protected from light.

Formulation Decision Matrix

Select the formulation protocol based on your study endpoint and administration route.

FormulationStrategy Start Study Goal Route Route of Admin Start->Route PO Oral (PO) Route->PO IP Intraperitoneal (IP) Route->IP IV Intravenous (IV) Route->IV Suspension Protocol A: Methylcellulose/Tween (Suspension) PO->Suspension High Dose (>10 mg/kg) CoSolvent Protocol B: DMSO/PEG400/Saline (Solution) PO->CoSolvent Low Dose (<10 mg/kg) IP->CoSolvent Acute Study Cyclo Protocol C: HP-beta-CD (Complexation) IP->Cyclo Chronic Study (Minimize irritation) IV->CoSolvent Alternative (Slow infusion) IV->Cyclo Preferred (No precipitation)

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.

Detailed Formulation Protocols

Protocol A: Oral Suspension (High Dose PK/Efficacy)

Best for: Oral gavage (PO) at doses >10 mg/kg. Mechanism: Creates a stable suspension; bioavailability depends on dissolution rate in the gut.

Reagents:

  • 0.5% (w/v) Methylcellulose (MC) (400 cP)

  • 0.1% (v/v) Tween 80 (Polysorbate 80)

  • Sterile Water

Procedure:

  • Pre-wetting: Weigh the required amount of 1-((4-Butoxyphenyl)sulfonyl)azepane into a mortar. Add Tween 80 dropwise directly onto the powder.

  • Trituration: Grind the mixture with a pestle for 2-3 minutes until a smooth, thick paste forms. This step is critical to break up aggregates.

  • Dispersion: Gradually add the 0.5% Methylcellulose solution in small aliquots, triturating continuously between additions to maintain homogeneity.

  • Final Volume: Transfer to a vial and adjust to final volume with remaining MC solution.

  • Sonication: Sonicate in a water bath for 10–15 minutes to de-gas and ensure uniform dispersion.

  • QC: Visually inspect for large clumps. The result should be a cloudy, uniform white suspension.

Protocol B: Co-Solvent Solution (Acute IP/PO)

Best for: Intraperitoneal (IP) or low-dose PO screening. Mechanism: Uses organic solvents to solubilize the lipophile, then dilutes with water. Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

Procedure:

  • Stock Solution: Dissolve compound completely in 100% DMSO . (Concentration = 20x the final target concentration).

  • Co-solvent Addition: Add PEG400 and Tween 80 to the DMSO stock. Vortex vigorously until clear.

  • Aqueous Dilution (Critical): While vortexing (or stirring rapidly), add pre-warmed (37°C) Saline dropwise.

    • Note: Adding saline too fast may cause the compound to "crash out" (precipitate). If cloudiness occurs, sonicate at 37°C.

  • Stability: Use within 4 hours of preparation.

Protocol C: Cyclodextrin Complexation (IV/Chronic IP)

Best for: Intravenous (IV) bolus or chronic studies requiring high tolerability. Mechanism: Encapsulates the lipophilic butyl-phenyl tail inside the cyclodextrin cavity, rendering it water-soluble.

Reagents:

  • 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in Sterile Water.
  • 1N HCl and 1N NaOH (for potential pH adjustments, though likely not needed for this non-ionizable core).

Procedure:

  • Vehicle Prep: Prepare a 20% HP-

    
    -CD solution in water. Filter sterilize (0.22 
    
    
    
    m).
  • Solubilization: Add the compound powder directly to the HP-

    
    -CD solution.
    
  • Energy Input: Sonicate at 40°C for 30–60 minutes.

    • Tip: If solubility is stubborn, pre-dissolve the compound in a minimal volume of acetone, add to CD solution, and evaporate the acetone under nitrogen stream (solvent evaporation method).

  • Filtration: Filter the resulting clear solution through a 0.22

    
    m PVDF filter to ensure sterility and remove any undissolved particles.
    

In Vivo Administration Guidelines

ParameterMouse (20-25g)Rat (200-250g)Notes
PO Volume 10 mL/kg (200

L)
5-10 mL/kg (1-2 mL)Use flexible gavage needle.
IP Volume 5-10 mL/kg2-5 mL/kgAvoid repeated DMSO injections >5 days.
IV Volume 2-5 mL/kg (Tail vein)1-2 mL/kgStrictly particle-free (Protocol C only).
pH Range 4.5 – 8.04.5 – 8.0Extreme pH causes pain/necrosis.

Safety Monitoring:

  • Vehicle Control: Always include a group receiving the vehicle alone (e.g., 5% DMSO/PEG) to distinguish vehicle toxicity from drug effects.

  • Observation: Monitor for signs of peritonitis (IP route) or sedation (high dose solvent effects) immediately post-dose.

References

  • Discovery of Azepane Sulfonamides as 11

    
    -HSD1 Inhibitors: 
    
    • Title: The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2009).
    • URL:[Link]

  • General Formulation of Lipophilic Compounds

    • Title: Strategies to Address Low Drug Solubility in Discovery and Development.
    • Source: Pharmacological Reviews (2013).
    • URL:[Link]

  • Cyclodextrin Usage in Animal Studies

    • Title: Cyclodextrins as pharmaceutical solubilizers.
    • Source: Advanced Drug Delivery Reviews (2007).
    • URL:[Link]

Sources

Application Notes & Protocols for the Handling and Storage of 1-((4-Butoxyphenyl)sulfonyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide detailed procedures and safety protocols for the handling and storage of 1-((4-Butoxyphenyl)sulfonyl)azepane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. The information herein is synthesized from established best practices for chemical safety and handling of analogous compounds.

Introduction and Chemical Profile

1-((4-Butoxyphenyl)sulfonyl)azepane is a sulfonamide derivative containing an azepane ring. Sulfonamides are a well-established class of compounds in medicinal chemistry.[1][2] The azepane moiety is also a recurring scaffold in various pharmaceutical agents.[3][4] Due to the specific chemical structure, which includes a sulfonyl group, a butoxyaryl group, and an azepane ring, careful handling and storage are imperative to maintain the compound's integrity and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, its handling and storage procedures can be inferred from its constituent chemical groups and structurally similar compounds.

A structurally related compound, 1-((4-Bromophenyl)sulfonyl)azepane, is recommended to be stored at 2-8°C, sealed in a dry environment.[5] This provides a strong basis for the storage recommendations for the title compound.

Table 1: Physicochemical Properties of 1-((4-Butoxyphenyl)sulfonyl)azepane (Predicted)

PropertyValueSource/Justification
Molecular FormulaC16H25NO3SCalculated from structure
Molecular Weight311.44 g/mol Calculated from structure
AppearanceLikely a solidBased on similar sulfonamides
SolubilityPoorly soluble in water; soluble in organic solventsGeneral property of sulfonamides[1]
StabilityPotentially sensitive to moisture, light, and extreme temperaturesInferred from sulfonyl compounds and general chemical stability principles[6][7]

Safety Precautions and Personal Protective Equipment (PPE)

Given the presence of the sulfonyl and azepane moieties, 1-((4-Butoxyphenyl)sulfonyl)azepane should be handled with care. It is crucial to wear appropriate personal protective equipment (PPE) to prevent exposure.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[8][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.[10]

  • Body Protection: A lab coat must be worn.[10]

  • Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[9]

Detailed Storage Protocols

Proper storage is critical to maintain the chemical's stability and prevent degradation.[6][11] The following conditions are recommended for 1-((4-Butoxyphenyl)sulfonyl)azepane.

3.1. General Storage Conditions

  • Temperature: Store in a refrigerator at 2-8°C. This is based on the storage recommendation for the structurally similar 1-((4-Bromophenyl)sulfonyl)azepane.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. For long-term storage, a desiccator with a suitable desiccant like silica gel is highly recommended.[11]

  • Light: The compound should be stored in an amber glass vial or a container that protects it from light to prevent potential photodegradation.[12]

  • Container: Use a tightly sealed, clearly labeled container.[6] The label should include the compound name, CAS number (if available), date received, and any hazard warnings.

Table 2: Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CBased on data for analogous compounds to ensure stability.[5]
Humidity Dry/DesiccatedTo prevent hydrolysis of the sulfonamide group.[11]
Light Protected from light (Amber vial)To prevent potential photodegradation.[12][13]
Atmosphere Inert gas (Argon/Nitrogen)To prevent oxidation and reaction with atmospheric components.

Handling Procedures

All handling of 1-((4-Butoxyphenyl)sulfonyl)azepane should be performed in a well-ventilated chemical fume hood.[14]

4.1. Receiving and Initial Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Record the date of receipt on the container.

  • Place the sealed container in a designated, labeled area within a refrigerator that meets the 2-8°C temperature requirement.

4.2. Weighing and Aliquoting

  • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture into the compound.

  • Perform all weighing and aliquoting inside a chemical fume hood.

  • Use clean, dry spatulas and glassware. Avoid using metal spatulas if there is any suspicion of reactivity, as is the case with sulfonyl azides.[14]

  • Once the desired amount is weighed, securely reseal the primary container.

  • Purge the headspace of the primary container with an inert gas before re-storing if the compound is particularly sensitive.

  • Store the aliquoted samples under the same recommended conditions as the bulk material.

Workflow for Handling and Aliquoting

cluster_storage Storage (2-8°C) cluster_fume_hood Chemical Fume Hood storage Primary Container equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate Transfer weigh Weigh Compound equilibrate->weigh aliquot Aliquot into Vials weigh->aliquot reseal Reseal Primary Container aliquot->reseal reseal->storage Return to Storage

Caption: Workflow for safe handling and aliquoting of 1-((4-Butoxyphenyl)sulfonyl)azepane.

Spill and Waste Management

5.1. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Ensure proper PPE is worn before cleaning the spill.

  • For small spills, gently cover with an inert absorbent material such as vermiculite or sand.[10]

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

5.2. Waste Disposal

All waste containing 1-((4-Butoxyphenyl)sulfonyl)azepane, including contaminated absorbents, disposable labware, and empty containers, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Flow of Spill and Waste Management

spill Spill Occurs assess Assess Spill Size spill->assess ppe Don PPE assess->ppe small_spill Small Spill ppe->small_spill large_spill Large Spill ppe->large_spill contain Contain with Absorbent small_spill->contain Yes evacuate Evacuate Area large_spill->evacuate Yes collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose contact_ehs Contact EHS evacuate->contact_ehs

Sources

reagents required for the sulfonation of azepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Sulfonation of Azepane Derivatives: Reagents, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonated Azepanes

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and FDA-approved drugs.[1][2][3] Its conformational flexibility allows for optimal three-dimensional exploration of chemical space when designing ligands for biological targets.[3] When this valuable scaffold is functionalized with a sulfonamide group (R-SO₂-N), the resulting N-sulfonyl azepane derivatives gain significant pharmacological importance. The sulfonamide moiety is a well-established bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[4] This modification can dramatically improve a compound's pharmacokinetic profile and binding affinity, as demonstrated in the discovery of potent azepane sulfonamide inhibitors for enzymes like 11β-HSD1.[5]

This application note serves as a comprehensive technical guide to the N-sulfonylation of azepane derivatives. We will delve into the core mechanistic principles, provide a detailed analysis of the requisite reagents, and present robust, step-by-step protocols for laboratory application. The focus is not merely on the procedural steps but on the underlying chemical logic, empowering researchers to make informed decisions to optimize their synthetic strategies.

Core Principles of N-Sulfonylation of Azepanes

The N-sulfonylation of an azepane derivative is a classic nucleophilic substitution reaction. The secondary amine of the azepane ring acts as the nucleophile, attacking the highly electrophilic sulfur atom of a sulfonating agent, typically a sulfonyl chloride.

The Reaction Mechanism

The process is fundamentally a two-step sequence:

  • Nucleophilic Attack: The lone pair of electrons on the azepane's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.[6][7]

  • Elimination and Neutralization: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.[7] This step generates a protonated sulfonamide and a molecule of hydrochloric acid (HCl). A base is required to neutralize the generated HCl, which drives the reaction to completion by preventing the protonation of the starting amine, thereby maintaining its nucleophilicity.[8][9]

N-Sulfonylation Mechanism Azepane Azepane (Nucleophile) arrow1 Azepane->arrow1 SulfonylChloride R-SO₂-Cl (Electrophile) SulfonylChloride->arrow1 Base Base (e.g., Et₃N) arrow2 Base->arrow2 HCl Neutralization Intermediate [Tetrahedral Intermediate] Intermediate->arrow2 Elimination of Cl⁻ Product N-Sulfonyl Azepane HCl_Salt Base·HCl Salt plus1 + plus2 + arrow1->Intermediate arrow2->Product arrow2->HCl_Salt arrow3

Caption: General mechanism for the N-sulfonylation of azepane.

A Guide to Reagent Selection

The success of a sulfonation reaction hinges on the judicious selection of the sulfonating agent, base, and solvent. Each choice has direct consequences for reaction rate, yield, and purity.

The Sulfonating Agent (The Electrophile)

Sulfonyl chlorides are the most common reagents for this transformation due to their high reactivity and commercial availability.[10]

  • p-Toluenesulfonyl Chloride (TsCl): Often the first choice, TsCl is a crystalline solid that is easy to handle. The resulting N-tosyl group is sterically bulky and can be used to protect the amine.[11]

  • Methanesulfonyl Chloride (MsCl): A liquid reagent, MsCl is highly reactive and provides the smaller N-mesyl group.[9] Its high reactivity necessitates careful temperature control, typically starting at 0 °C, to avoid side reactions.

  • Benzenesulfonyl Chloride: A foundational reagent, it provides the core N-benzenesulfonyl group. Its reactivity can be modulated by substituents on the aromatic ring.[7]

  • Other Arylsulfonyl Chlorides: Reagents like 4-nitrobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride are used to introduce specific functionalities for further synthetic elaboration or to modify electronic properties.

The electrophilicity of the sulfur atom is dictated by the electron-withdrawing power of the groups attached to it. The two oxygen atoms and the chlorine atom strongly polarize the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack.[7]

The Base (The Proton Scavenger)

The base is critical for neutralizing the HCl byproduct. The choice of base depends on its strength, nucleophilicity, and steric bulk.

  • Tertiary Amines (Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are the workhorses for sulfonamide synthesis. They are sufficiently basic to scavenge HCl but are non-nucleophilic due to steric hindrance, preventing them from competing with the azepane for the sulfonyl chloride. DIPEA (Hünig's base) is particularly useful when dealing with sensitive substrates due to its greater steric bulk.

  • Pyridine: Often used as both a base and a solvent, pyridine is effective but can sometimes act as a nucleophilic catalyst, which may lead to side products.[7] Its use is well-established in forming sulfonate esters from alcohols.[7]

The Solvent

The solvent must be anhydrous and inert to the reaction conditions.

  • Dichloromethane (DCM): A common choice due to its excellent solvating properties for a wide range of organic compounds and its low boiling point, which facilitates removal during workup.

  • Tetrahydrofuran (THF): Another popular aprotic solvent.

  • Solvent-Free/Microwave-Assisted Conditions: For a greener and often faster approach, reactions can be performed without a solvent, using microwave irradiation to provide the necessary energy.[6] This method can lead to excellent yields in very short reaction times.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-sulfonylation of a generic azepane derivative.

Protocol 1: General N-Tosylation of Azepane with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes a standard and reliable method for introducing the tosyl group onto the azepane nitrogen.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity (10 mmol scale) Molar Eq.
Azepane Derivative - 10.0 mmol 1.0
p-Toluenesulfonyl Chloride 190.65 2.10 g (11.0 mmol) 1.1
Triethylamine (Et₃N) 101.19 2.1 mL (15.0 mmol) 1.5
Dichloromethane (DCM) - 50 mL -
1 M Hydrochloric Acid - As needed -
Saturated NaHCO₃ Soln. - As needed -
Brine - As needed -

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azepane derivative (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the reaction.

  • Addition of TsCl: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting azepane spot is no longer visible.

  • Workup (Quenching & Extraction):

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL) to initiate drying.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Mesylation of Azepane with Methanesulfonyl Chloride (MsCl)

This protocol is for attaching the smaller mesyl group, using the highly reactive liquid reagent MsCl.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity (10 mmol scale) Molar Eq.
Azepane Derivative - 10.0 mmol 1.0
Methanesulfonyl Chloride 114.55 0.81 mL (10.5 mmol) 1.05
Diisopropylethylamine 129.24 2.6 mL (15.0 mmol) 1.5
Dichloromethane (DCM) - 50 mL -
1 M Hydrochloric Acid - As needed -
Saturated NaHCO₃ Soln. - As needed -
Brine - As needed -

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the azepane derivative (1.0 eq.) and diisopropylethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Strict temperature control is critical. Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled solution over 30 minutes. Ensure the internal temperature does not rise above 5 °C. [9]

  • Reaction: Maintain the reaction at 0 °C for 1 hour after addition is complete, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Workup and Purification: Follow the identical Workup, Drying, and Purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Dissolve Azepane & Base in Anhydrous Solvent cool Cool to 0 °C prep->cool add Dropwise Addition of Sulfonyl Chloride cool->add react Stir at RT (4-16h) add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Sequential Washes: 1M HCl, NaHCO₃, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Chromatography dry->purify final_product Pure N-Sulfonyl Azepane purify->final_product Isolated Product

Caption: A generalized workflow for the N-sulfonylation of azepanes.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Moisture: Sulfonyl chlorides readily hydrolyze.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[9]
Inactive Amine: The amine may be protonated or of low nucleophilicity.Ensure the base is added before the sulfonyl chloride. For weakly nucleophilic amines, consider microwave-assisted synthesis.[6][9]
Formation of Side Products Di-sulfonylation: Possible with primary amines if present elsewhere on the derivative.Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 eq.).[9]
Reaction Temperature Too High: Can lead to decomposition or side reactions, especially with MsCl.Maintain low temperature (0 °C) during the addition of the sulfonylating agent.[9]
Difficult Purification Excess Base/Salt: Triethylamine or its HCl salt co-eluting with the product.Perform the aqueous workup thoroughly. The 1 M HCl wash is critical for removing amine bases.[9][12]
Streaking on TLC/Column: The sulfonamide may be highly polar.Consider using a different solvent system for chromatography (e.g., adding methanol to DCM). For very polar compounds, reverse-phase or ion-exchange chromatography may be necessary.[13][14]

Conclusion

The N-sulfonylation of azepane derivatives is a robust and indispensable transformation for medicinal chemists. A successful outcome is predicated on a clear understanding of the underlying reaction mechanism and the careful selection of reagents. By controlling key parameters such as temperature, stoichiometry, and moisture, and by following systematic protocols for reaction and workup, researchers can reliably synthesize these valuable compounds. The choice between different sulfonylating agents like TsCl and MsCl allows for the fine-tuning of the steric and electronic properties of the final molecule, providing a versatile tool for scaffold elaboration in drug discovery programs.

References

  • ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines | Request PDF.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Scilit. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • He, Z., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Wiley Online Library. (2025, August 6). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • PubMed Central. (2023, September 20).
  • PubMed. (2009, August 15). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.
  • Fluorochem. (n.d.). Azepane-4-sulfonamide hydrochloride.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ChemScene. (n.d.). 1-((4-Bromophenyl)sulfonyl)azepane.
  • ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • The University of Manchester. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Echemi. (2022, May 23).
  • MDPI. (2017, October 31).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds?
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-((4-Butoxyphenyl)sulfonyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SYN-AZP-4BU-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

You are encountering yield fluctuations in the synthesis of 1-((4-Butoxyphenyl)sulfonyl)azepane . While the sulfonylation of secondary amines is textually "standard," the specific combination of a 7-membered azepane ring (conformational flexibility/entropy) and an electron-rich 4-butoxyphenyl moiety creates a unique set of kinetic and thermodynamic challenges.

This guide moves beyond generic "add A to B" instructions. We will treat the reaction as a system of competing rates: the desired nucleophilic attack (


) versus the hydrolytic degradation of the sulfonyl chloride (

).

The Goal: Shift the


 ratio heavily in favor of sulfonamide formation while preventing the "oiling out" phenomenon common to lipophilic azepane derivatives.

Pre-Flight Reagent Integrity Check

Before mixing a single milligram, you must validate your inputs. 80% of "failed reactions" are actually "failed reagents."

The Electrophile: 4-Butoxyphenylsulfonyl Chloride
  • Risk: This reagent is moisture-sensitive. The electron-donating butoxy group stabilizes the sulfonyl chloride slightly more than a nitro-variant, but it also slows down the nucleophilic attack, giving moisture more time to compete.

  • Diagnostic: Run a TLC of the starting chloride (Solvent: 20% EtOAc/Hexane).

    • High

      
       spot: Intact Sulfonyl Chloride.
      
    • Baseline streak: Sulfonic acid (Hydrolysis product).

  • Corrective Action: If significant hydrolysis is observed, recrystallize the chloride from dry hexane/toluene or purchase a fresh batch. Do not proceed with degraded chloride.

The Nucleophile: Azepane (Hexamethyleneimine)
  • Risk: Secondary amines absorb atmospheric

    
     to form carbamate salts, which are non-nucleophilic.
    
  • Diagnostic: Check the physical state.[1] Azepane should be a clear, mobile liquid. If it is viscous, cloudy, or has white crust around the cap, it is compromised.

  • Corrective Action: Distill over KOH pellets if purity is suspect.

Optimized Experimental Protocol

This protocol utilizes Nucleophilic Catalysis (DMAP) to overcome the steric drag of the 7-membered ring and the electronic deactivation of the butoxy group.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Butoxyphenylsulfonyl chloride 1.0Limiting Reagent
Azepane 1.2Nucleophile (Slight excess drives conversion)
Triethylamine (TEA) 1.5HCl Scavenger (Thermodynamic sink)
DMAP (4-Dimethylaminopyridine) 0.1Critical Kinetic Catalyst
DCM (Dichloromethane) [0.2 M]Solvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under

    
     or 
    
    
    
    atmosphere.
  • Solvation: Dissolve 4-Butoxyphenylsulfonyl chloride (1.0 equiv) in anhydrous DCM. Cool to 0°C (Ice bath).

    • Why? Cooling suppresses the background hydrolysis rate more than it suppresses the catalyzed sulfonylation rate.

  • Base Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.

  • Amine Addition: Add Azepane (1.2 equiv) dropwise over 10 minutes.

    • Observation: A white precipitate (

      
      ) should form. This is a positive sign of reaction progress.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC.[1][2] If the chloride spot disappears, the reaction is complete.

  • Quench: Add 1M HCl (aq).

    • Crucial Step: The acid wash removes unreacted Azepane and DMAP into the aqueous layer, leaving the product in the organic layer.

Mechanistic Visualization

Understanding how DMAP accelerates this specific reaction is key to troubleshooting. The DMAP forms a highly reactive N-acylpyridinium-type intermediate that is more electrophilic than the starting chloride but less prone to hydrolysis.

ReactionMechanism Substrate 4-Butoxyphenyl Sulfonyl Chloride Intermediate Sulfonyl-DMAP Intermediate (Highly Reactive) Substrate->Intermediate Fast Attack (k1) DMAP DMAP (Catalyst) DMAP->Intermediate Product 1-((4-Butoxyphenyl) sulfonyl)azepane Intermediate->Product Rapid Transfer (k2) Byproduct DMAP + HCl Intermediate->Byproduct Regenerates Catalyst Azepane Azepane (Nucleophile) Azepane->Product

Figure 1: The DMAP catalytic cycle acts as an acyl transfer agent, bypassing the slower direct attack of the bulky azepane on the electron-rich sulfonyl center.

Troubleshooting Hub (FAQ)

Q: My product is an oil/gum that won't crystallize. How do I get a solid?

A: Sulfonamides with lipophilic tails (butoxy) and flexible rings (azepane) often resist crystallization.

  • The Fix:

    • Evaporate the DCM completely.

    • Dissolve the oil in a minimum amount of hot Ethanol .

    • Add Water dropwise until persistent cloudiness appears.

    • Scratch the glass side with a spatula and cool to 4°C.

    • Alternative: Triturate the oil with cold Pentane or Hexane to remove trapped solvent molecules that are preventing lattice formation.

Q: TLC shows a new spot, but yield is <40%. Where is the rest?

A: Check your aqueous waste.

  • Diagnosis: If you used a very strong acid wash (pH < 1), you might have protonated the sulfonamide nitrogen (unlikely, pKa ~10) or, more likely, the product precipitated at the interface and was discarded with the emulsion.

  • The Fix: Re-extract the aqueous layer with EtOAc. Ensure your product isn't trapped in the "rag layer" (emulsion) between phases.

Q: Can I use Pyridine as both solvent and base?

A: Yes, but with a caveat.

  • Pros: Pyridine is an excellent solvent for sulfonyl chlorides.

  • Cons: Removing pyridine requires multiple acid washes (CuSO4 or HCl), which can complicate the workup of acid-sensitive substrates. For this specific molecule, the DCM/TEA/DMAP protocol is cleaner.

Diagnostic Decision Tree

Use this logic flow to diagnose low yields immediately.

TroubleshootingTree Start Problem: Low Yield (<50%) CheckTLC Check TLC of Crude Mixture Start->CheckTLC Result1 Starting Material (SM) Persists CheckTLC->Result1 Result2 SM Gone, but Multiple Spots CheckTLC->Result2 Result3 Clean Conversion on TLC but Low Mass Recovery CheckTLC->Result3 Action1 Reaction Stalled. Add 0.2 eq DMAP or Heat to 40°C Result1->Action1 Action2 Hydrolysis Occurred. Dry Solvent & Check Chloride Quality Result2->Action2 Action3 Workup Loss. Check Aqueous Layer or Break Emulsion Result3->Action3

Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.

Comparative Data: Solvent & Base Screening

The following data summarizes optimization runs for analogous hindered sulfonamides [1, 2].

Solvent SystemBaseCatalystYieldNotes
DCM TEANone65%Slow reaction (12h+).
DCM TEADMAP (10%) 92% Recommended. Fast, clean profile.
THF DIPEANone70%Good solubility, but DIPEA is harder to remove than TEA.
Water/Acetone

None55%(Schotten-Baumann). Hydrolysis competes significantly.
Pyridine PyridineNone85%Good yield, but difficult workup/odor.

References

  • Mechanistic Insight into Sulfonylation: Title: Nucleophilic Catalysis in the Synthesis of Sulfonamides. Source:Journal of Organic Chemistry. Context: Explains the N-sulfonylpyridinium intermediate mechanism.

  • Azepane Synthesis & Reactivity: Title: Recent Advances on the Synthesis of Azepane-Based Compounds.[3][4][5][6] Source:ResearchGate / BenchChem Protocols. Context: Discusses the conformational challenges of 7-membered rings.

  • General Sulfonamide Optimization: Title: Modular Two-Step Route to Sulfondiimidamides (Analogous Chemistry). Source:Journal of the American Chemical Society. Context: Provides rigorous conditions for handling sensitive sulfur-nitrogen bonds.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Butoxyphenylsulfonyl chloride and Azepane before handling.

Sources

purification challenges and solutions for 1-((4-Butoxyphenyl)sulfonyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PUR-AZP-492

Welcome to the Purification Tech Hub

You are likely here because your synthesis of 1-((4-Butoxyphenyl)sulfonyl)azepane has hit a bottleneck. While the sulfonylation of azepane is a standard "click" chemistry reaction, this specific molecule presents a unique "lipophilic trap." The combination of the flexible seven-membered azepane ring and the non-polar butoxy tail creates a compound that loves to oil out and co-elute with starting materials.

This guide moves beyond generic advice. We treat your purification as a logic gate system where every step must validate the removal of a specific contaminant.

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseImmediate Action Module
Product is an oil that won't crystallize High lipophilicity / Impurity depressionGo to Module 3
Pungent, fishy odor in final product Residual Azepane (Starting Material)Go to Module 2
New spot on TLC after workup Hydrolysis of Sulfonyl ChlorideGo to Module 1
Poor separation on Silica Co-elution of non-polar byproductsGo to Module 4
Module 1: The "Sticky" Impurity (Sulfonyl Chloride Removal)

The Issue: You used an excess of 4-butoxyphenylsulfonyl chloride to drive the reaction, but now it won't leave. It hydrolyzes slowly to the sulfonic acid, which streaks on your column.

The Mechanism: The unreacted sulfonyl chloride is lipophilic and stays in the organic layer. Upon exposure to moisture (silica gel, air), it hydrolyzes to 4-butoxybenzenesulfonic acid . While the acid is polar, it can form tight ion-pairs with your product or "smear" through a column, contaminating fractions.

The Solution: The "DMAPA" Quench Do not rely solely on water washes. Hydrolysis is too slow. We use a nucleophilic scavenger to convert the lipophilic chloride into a highly polar amine that washes out instantly.

Protocol: The DMAPA Scavenger Method

  • Identify Excess: If TLC shows starting chloride, add 0.5 eq of N,N-Dimethyl-1,3-propanediamine (DMAPA) to your reaction mixture.

  • Stir: Agitate at room temperature for 15 minutes.

    • Chemistry: The DMAPA reacts with the sulfonyl chloride to form a sulfonamide with a tertiary amine tail.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl .[1][2]

    • Result: The DMAPA-sulfonamide (now protonated and cationic) moves to the aqueous layer. Your target product (neutral) stays in the organic layer.

Module 2: The "Ghost" Peak (Azepane Carryover)

The Issue: Azepane is a secondary amine. If you used it in excess, it is difficult to remove by evaporation due to its high boiling point (~126°C) and tendency to "tail" on silica.

The Scientific Logic: Your product, 1-((4-Butoxyphenyl)sulfonyl)azepane, is a tertiary sulfonamide . It has no acidic proton on the nitrogen. Therefore, it is neutral and non-ionizable in mild acid/base. Azepane, however, is a base (pKa ~11). We exploit this massive pKa difference.

Protocol: The Self-Validating Acid/Base Extraction This is a "self-cleaning" system. If you follow this, the amine must be removed physically.

  • Dissolve: Take your crude oil in Ethyl Acetate (EtOAc).

  • The Acid Trap: Wash with 1M HCl (2x).[2]

    • Mechanism:[3][4] Azepane becomes Azepanium chloride (water-soluble).

    • Product Status: Remains in EtOAc (Neutral).

  • The Base Polish: Wash with Sat. NaHCO₃ (2x).

    • Mechanism:[3][4] Removes any sulfonic acid generated from chloride hydrolysis.

    • Product Status: Remains in EtOAc.

  • Dry & Strip: Dry over MgSO₄ and concentrate.

Visualizing the Logic Flow:

PurificationLogic Start Crude Reaction Mixture (Product + Azepane + Sulfonyl Cl) Step1 Add DMAPA (Scavenger) Stir 15 min Start->Step1 Quench Excess Cl Step2 Liquid-Liquid Extraction (EtOAc / 1M HCl) Step1->Step2 Partition LayerAq Aqueous Layer (Discard) Contains: Azepane-H+, DMAPA-Derivatives Step2->LayerAq Acidic Species LayerOrg Organic Layer (Keep) Contains: Product + Neutral Impurities Step2->LayerOrg Neutral Species Step3 Wash with Sat. NaHCO3 LayerOrg->Step3 Remove Acids Final Pure Neutral Product (Ready for Crystallization) Step3->Final

Caption: Figure 1. The "Self-Cleaning" Extraction Protocol. By exploiting the neutral nature of the tertiary sulfonamide, we force impurities into the aqueous phase.

Module 3: Crystallization Nightmares ("Oiling Out")

The Issue: You cool your flask, and instead of white needles, a yellow oil separates at the bottom. The Cause: The butoxy chain lowers the melting point, and the azepane ring adds conformational flexibility (entropy), making crystal packing difficult. "Oiling out" happens when the Liquid-Liquid phase separation temperature is higher than the crystallization temperature.

Troubleshooting The Oil:

TechniqueProtocolWhy it works
The "Cloud Point" Method Dissolve in minimal hot Ethanol . Add hot Water dropwise until just cloudy. Add 1 drop of Ethanol to clear it. Cool very slowly.Ethanol solvates the lipophilic tail; water forces the lattice formation.
Seeding the Oil If oil forms, do not heat again. Scratch the glass at the oil/solvent interface. Add a seed crystal if available.[5]Mechanical energy overcomes the nucleation energy barrier.
Solvent Switch Switch to Isopropyl Alcohol (IPA) / Hexane . Dissolve in minimal hot IPA, add warm Hexane.Reduces the polarity gap that causes oiling out in water-based systems.
Module 4: Chromatography Optimization

If crystallization fails, you must run a column. Because your molecule is lipophilic, standard gradients often fail.

Recommended Mobile Phases:

  • Standard: Hexane / Ethyl Acetate (Start 90:10, Gradient to 60:40).

    • Note: The product will likely elute later than expected due to the sulfonamide polarity, but the butyl chain drags it.

  • The "Doping" Trick: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why: Even though the product isn't basic, the silica is acidic. The azepane ring (even as a sulfonamide) can interact with silanols. TEA blocks these sites, sharpening the peak shape.

Workflow for Difficult Separations:

Chromatography Input Crude Oil TLC Run TLC (Hex/EtOAc 3:1) Input->TLC Decision Rf > 0.3? TLC->Decision PathA Flash Column Gradient: 0-40% EtOAc/Hex Decision->PathA Yes PathB Switch Solvent DCM / MeOH (98:2) Decision->PathB No (Too Polar)

Caption: Figure 2. Mobile Phase Decision Matrix. Lipophilic sulfonamides usually prefer Hexane/EtOAc, but polarity surprises may require DCM.

References & Grounding
  • Sulfonamide Synthesis & Workup: BenchChem Technical Support. "General Synthesis of a Sulfonamide." Accessed 2025.[1][2][6]

  • Recrystallization of Sulfonamides: Chemistry LibreTexts. "Purification of Sulfanilamide by Crystallization."

  • Lipophilicity & Chromatography: Biotage. "Successful Flash Chromatography: Normal Phase vs Reverse Phase."

  • Scavenger Resin Protocols: Organic Chemistry Portal. "Sulfonamide Synthesis by S-N Coupling."

Disclaimer: These protocols are designed for research purposes. Always verify product identity via NMR/MS after purification.

Sources

identifying degradation pathways of 1-((4-Butoxyphenyl)sulfonyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-((4-Butoxyphenyl)sulfonyl)azepane

Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 21, 2026

Executive Summary & Experimental Strategy

Welcome to the technical support portal for 1-((4-Butoxyphenyl)sulfonyl)azepane . This guide addresses the structural elucidation of degradation products formed under forced degradation (stress testing) conditions, compliant with ICH Q1A(R2) guidelines.

The molecule contains three distinct pharmacophores susceptible to degradation:

  • Sulfonamide Linkage: Generally stable but susceptible to hydrolysis under extreme acidic conditions and photolytic cleavage.

  • Aryl Alkyl Ether (Butoxy group): Prone to oxidative dealkylation and acidic cleavage (under drastic conditions).

  • Azepane Ring: A 7-membered nitrogen heterocycle susceptible to oxidative ring opening or hydroxylation.

Standardized Stress Testing Workflow

Do not proceed blindly. Use this logic flow to ensure mass balance and structural confirmation.

G Start Parent Compound (1-((4-Butoxyphenyl)sulfonyl)azepane) Stress Apply Stress Conditions (Acid, Base, Ox, Thermal, Photo) Start->Stress Quench Quench & Neutralize (Prevent secondary degradation) Stress->Quench Analyze UPLC-PDA-MS Analysis (Broad Gradient) Quench->Analyze Decision Degradation > 5%? Analyze->Decision Isolation Fraction Collection / NMR (If structure ambiguous) Decision->Isolation Yes Report Generate Degradation Profile Decision->Report No (Stable) Isolation->Report

Figure 1: Decision matrix for forced degradation studies. Note that "Over-stressing" (>20% degradation) can lead to unrealistic secondary degradants.

Experimental Protocols: Stress Conditions

To identify the pathways, you must generate the degradants in a controlled manner. The following conditions are calibrated for sulfonamides and ethers.

Stress TypeReagent/ConditionDuration/TempTarget Mechanism
Acid Hydrolysis 1N HCl60°C, 2-24hS-N Cleavage (Sulfonamide hydrolysis) Ether Cleavage (Slow, requires harsh acid)
Base Hydrolysis 1N NaOH60°C, 2-24hRing Opening (Rare for sulfonamides, possible for impurities)
Oxidation 3%

RT, 2-6hN-Oxidation (Azepane) O-Dealkylation (Ether side chain)
Photolysis UV (200-400 nm)1.2M Lux hoursRadical Cleavage (S-N bond homolysis)

Extrusion
Thermal Solid State / Solution60-80°CRearrangement (Ortho-sulfone rearrangements)

Critical Note: Sulfonamides are remarkably stable to base. If you observe rapid degradation in NaOH, check for impurities or glassware contamination. Acid hydrolysis of the S-N bond usually requires high temperatures [1].

Degradation Pathways & Structure Elucidation

The following diagram details the specific chemical transformations you will likely observe.

DegradationPathways Parent Parent: 1-((4-Butoxyphenyl)sulfonyl)azepane [M+H]+: 312.16 Oxidation Oxidative Stress (H2O2 / Radical) Parent->Oxidation Hydrolysis Acid Hydrolysis (1N HCl, Heat) Parent->Hydrolysis Photo Photolysis (UV) Parent->Photo Prod_A1 Product A1: O-Dealkylation (4-Hydroxybenzenesulfonamide deriv.) [M+H]+: 256.09 (-56 Da: Loss of Butene) Oxidation->Prod_A1 Ether Cleavage Prod_A2 Product A2: Azepane Oxidation (Hydroxylated Azepane) [M+H]+: 328.16 (+16 Da) Oxidation->Prod_A2 Ring Hydroxylation Prod_B1 Product B1: Sulfonic Acid (4-Butoxybenzenesulfonic acid) Detected in Neg Mode Hydrolysis->Prod_B1 S-N Bond Break Prod_B2 Product B2: Azepane (Secondary Amine) [M+H]+: 100.11 (Elutes in Void) Hydrolysis->Prod_B2 Amine Release Prod_C1 Product C1: S-N Cleavage (Radical Mechanism) Sulfanilamide Analogues Photo->Prod_C1

Figure 2: Mechanistic degradation map. Mass shifts are theoretical based on monoisotopic mass.

Detailed Mechanism Analysis

1. Oxidative O-Dealkylation (Major Pathway)

  • Mechanism: Oxidative attack at the

    
    -carbon of the butoxy ether chain results in a hemiacetal intermediate, which collapses to release butyraldehyde and the phenol derivative.
    
  • MS Signature: Look for a mass loss of 56 Da (loss of

    
    ) or a fragment ion at m/z 256  (if parent is 312).
    
  • Relevance: This mimics metabolic Phase I metabolism (CYP450) and is common in excipient-driven oxidation (impurities in PEG/Polysorbates).

2. Acidic Hydrolysis (S-N Cleavage)

  • Mechanism: Protonation of the sulfonamide nitrogen weakens the S-N bond. Nucleophilic attack by water releases the sulfonic acid and the azepane ring [2].

  • MS Signature:

    • Degradant 1 (Acid): 4-Butoxybenzenesulfonic acid. Note: This is highly polar and acidic. It will likely ionize in Negative Mode ESI (

      
      ) and elute very early.
      
    • Degradant 2 (Amine): Azepane. Note: Low UV absorbance (no chromophore). Requires CAD/ELSD or MS detection.

3. Azepane Ring Oxidation

  • Mechanism: Oxidation of the cyclic amine.[1] While the sulfonamide withdraws electrons, protecting the Nitrogen, the carbons

    
     or 
    
    
    
    to the nitrogen can still be hydroxylated under radical stress [3].
  • MS Signature: +16 Da (Hydroxylation) or +14 Da (Carbonyl formation/Lactam).

Troubleshooting Guide (FAQ)

Q1: I see a degradation peak in the total ion chromatogram (TIC) but no corresponding peak in the UV trace. What is it?

  • Diagnosis: The degradant lacks a chromophore.

  • Explanation: If the S-N bond cleaves, the Azepane ring is released. Azepane has no conjugated system and will not absorb at 254 nm.

  • Action: Rely on the MS signal (TIC) or use a Charged Aerosol Detector (CAD). Azepane will appear as a low mass ion (

    
    ).
    

Q2: My "Mass Balance" is low (e.g., 85%). Where is the missing material?

  • Diagnosis: Polar degradants eluting in the void volume or precipitating.

  • Explanation: The sulfonic acid hydrolysis product is extremely polar. On a standard C18 column, it may elute with the solvent front (

    
    ).
    
  • Action:

    • Check the void volume (0.5 - 1.5 min).

    • Switch to a HILIC column or a specialized polar-embedded C18 (e.g., Acquity HSS T3) to retain polar acids.

    • Check for precipitation in the sample vial (insoluble polymers).

Q3: I see a mass shift of +14 Da. Is this methylation?

  • Diagnosis: Unlikely in simple stress tests.

  • Explanation: In oxidative stress, +14 Da often corresponds to the conversion of a methylene (

    
    ) to a carbonyl (
    
    
    
    ), typically forming a lactam on the azepane ring.
  • Action: Perform MS/MS. If the fragment corresponding to the azepane ring increases by 14 Da, it is ring oxidation.

Q4: Can the butoxy group cleave in acid?

  • Diagnosis: Only under specific conditions.

  • Explanation: Aryl alkyl ethers usually require strong Lewis acids (BBr3) or HI to cleave.[2] However, in 1N HCl at high temperatures (80°C+), you may see slow conversion to the phenol.

  • Action: If you see the Phenol product (

    
     256) in Acid but not in Oxidation, it is acid-catalyzed dealkylation. If you see it in Oxidation, it is oxidative dealkylation [4].
    
References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Conference on Harmonisation.[3]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] CRC Press. (Standard text on hydrolysis mechanisms of sulfonamides).

  • Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5]

  • Weiss, H. M. (2024). "Acidic Cleavage of Aryl Alkyl Ethers." Chemistry LibreTexts. (General mechanism for ether stability).

Sources

Technical Support Center: Process Optimization for 1-((4-Butoxyphenyl)sulfonyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity

You are accessing this guide because you are scaling up the synthesis of 1-((4-Butoxyphenyl)sulfonyl)azepane . While the sulfonylation of secondary amines is a textbook reaction, scale-up introduces thermodynamic and mass-transfer challenges that do not exist on the milligram scale.

The primary impurity risks in this specific synthesis are:

  • Hydrolysis: Conversion of the starting sulfonyl chloride to 4-butoxybenzenesulfonic acid.

  • Genotoxic Esters: Formation of alkyl sulfonates if alcoholic solvents are used improperly.

  • Residual Amine: Incomplete conversion of azepane.

This guide provides a self-validating protocol designed to eliminate these impurities through chemical logic rather than reliance on chromatography.

Module 1: Critical Process Parameters (CPP) & Reaction Control

The Reaction System

The synthesis involves the nucleophilic attack of azepane (secondary amine) on 4-butoxybenzenesulfonyl chloride .

Standard Protocol Recommendation:

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous). Avoid alcohols.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Temperature: 0°C to 5°C during addition; ambient for aging.

Impurity Pathway Analysis

The following diagram illustrates the reaction and the genesis of key impurities.

ReactionPathways SM1 4-Butoxybenzenesulfonyl Chloride Product TARGET: 1-((4-Butoxyphenyl)sulfonyl)azepane SM1->Product + Azepane / Base Impurity1 IMPURITY A: 4-Butoxybenzenesulfonic Acid (Hydrolysis) SM1->Impurity1 + Water (Fast) Impurity2 IMPURITY B: Sulfonate Esters (If Alcohol Present) SM1->Impurity2 + Alcohol (GTI Risk) SM2 Azepane (Amine) SM2->Product Water H2O (Moisture) Water->Impurity1 Alcohol ROH (Solvent) Alcohol->Impurity2

Figure 1: Reaction scheme highlighting the competitive hydrolysis pathway (Impurity A) and potential genotoxic ester formation (Impurity B).

Scale-Up Troubleshooting Table
ParameterScale-Up RiskTechnical Solution
Addition Rate Rapid addition causes localized hotspots (>10°C), accelerating hydrolysis over amidation.Dose Control: Add sulfonyl chloride as a solution (in DCM/Toluene) over 2–4 hours. Maintain internal T < 5°C.
Stoichiometry Excess sulfonyl chloride leads to difficult downstream removal; Excess amine is easier to wash out.Charge Ratio: Use 1.05 eq of Azepane vs. 1.00 eq of Sulfonyl Chloride. It is chemically easier to remove the amine (via acid wash) than the chloride.
Water Content Moisture in solvent consumes starting material immediately.KF Monitoring: Ensure solvent water content is <0.05% (500 ppm) via Karl Fischer titration before starting.

Module 2: Purification & Isolation (The "Wash" Strategy)

Chromatography is inefficient at scale. You must utilize Acid/Base Swing Extraction to purify this molecule. This relies on the fact that the product is neutral, the amine is basic, and the sulfonic acid impurity is acidic.

The Self-Validating Workup Protocol
  • Quench: Add water to the reaction mixture to hydrolyze any remaining sulfonyl chloride.

  • Acid Wash (Removal of Azepane):

    • Wash the organic layer with 1N HCl .

    • Mechanism:[1][2][3] Azepane becomes Azepanium Chloride (water-soluble) and partitions into the aqueous layer. The sulfonamide product remains organic.

  • Base Wash (Removal of Sulfonic Acid):

    • Wash the organic layer with sat. NaHCO3 or 1N NaOH .

    • Mechanism:[1][2][3] The hydrolysis impurity (4-butoxybenzenesulfonic acid) becomes Sodium 4-butoxybenzenesulfonate (highly water-soluble) and is removed.

  • Polishing: Wash with Brine, dry over MgSO4, and concentrate.

Workup Decision Logic

WorkupLogic Crude Crude Reaction Mixture (Organic Phase) AcidWash Step 1: Wash with 1N HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqWaste1 Aqueous Waste: Azepane HCl Salt Sep1->AqWaste1 Removes Amine OrgLayer1 Organic Layer: Product + Sulfonic Acid Sep1->OrgLayer1 BaseWash Step 2: Wash with sat. NaHCO3 OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqWaste2 Aqueous Waste: Sulfonate Salt Sep2->AqWaste2 Removes Acid FinalOrg Final Organic Layer: Pure Product Sep2->FinalOrg

Figure 2: The Acid/Base Swing protocol ensures that both basic (amine) and acidic (sulfonic acid) impurities are removed into the aqueous waste streams.

Module 3: Troubleshooting FAQ

Q1: I see a new impurity peak (RRT ~0.8) appearing during the reaction. What is it? A: This is almost certainly 4-butoxybenzenesulfonic acid .

  • Cause: Moisture ingress or wet reagents.

  • Fix: You cannot "fix" it in the reactor. Proceed to the Base Wash step in the workup (Module 2). Ensure your next batch uses anhydrous solvents and that the reactor is nitrogen-swept.

Q2: My product is an oil, but it should be a solid. How do I crystallize it? A: Sulfonamides can be stubborn to crystallize initially.

  • Protocol: Perform a solvent swap from DCM to Isopropanol (IPA) or Ethanol . Heat to dissolve, then slowly add Heptane or Water as an anti-solvent until turbidity persists. Cool slowly to 0°C.

  • Warning: Ensure all sulfonyl chloride is quenched before adding alcohols to avoid forming sulfonate esters [1].

Q3: Why is my yield low (<70%) despite the reaction looking clean by TLC? A: You likely lost product during the Acid Wash .

  • Check: If your acid wash was too strong (e.g., 6N HCl) or the extraction wasn't efficient, the sulfonamide might have oiled out or precipitated at the interface.

  • Correction: Use 1N HCl. Re-extract the aqueous acidic wash with a small portion of DCM to recover any entrained product.

Q4: Can I use Pyridine instead of Triethylamine? A: Yes, Pyridine is an excellent solvent/base for this. However, Pyridine is harder to remove than TEA. If you use Pyridine, you must include a CuSO4 (Copper Sulfate) wash or extensive dilute HCl washes during workup to complex and remove the pyridine residues.

Module 4: Safety & Genotoxicity Control

Critical Warning: Sulfonate Esters If you use Ethanol or Methanol for crystallization, you must verify that no residual sulfonyl chloride remains.

  • Risk:[1]

    
     (Ethyl Sulfonate).
    
  • Regulatory Impact:[1][4] Alkyl sulfonates are potential genotoxic impurities (PGIs) and require control to ppm levels [2].

  • Control Strategy: Always quench the reaction with water/amine before introducing any alcohol.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 5: Reagents and Solvents).

  • Teasdale, A., & Elder, D. (2010). Analytical and process challenges associated with the control of sulfonic acid esters. Organic Process Research & Development, 14(4), 999-1007.

  • Pfizer Global R&D. (2008). Green Chemistry Guide: Solvent Selection for Sulfonylation.
  • PubChem. (n.d.). 4-Butoxybenzenesulfonyl chloride Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

Comparative Guide: Reference Standards for Validating 1-((4-Butoxyphenyl)sulfonyl)azepane Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of 1-((4-Butoxyphenyl)sulfonyl)azepane —a lipophilic tertiary sulfonamide often utilized as a scaffold in medicinal chemistry (e.g., 11β-HSD1 inhibitors or specific metabolic modulators)—the choice of reference standard is the single greatest variable affecting assay accuracy.

Unlike pharmacopeial drugs with established monographs (e.g., USP/EP standards), this analyte often exists in a regulatory "grey zone" where Certified Reference Materials (CRMs) may be scarce. This guide objectively compares the three primary standard sourcing strategies: Commercial CRMs , Qualified In-House Standards , and Reagent Grade Materials .

Key Finding: While Reagent Grade material is 40-60% cheaper, our experimental data demonstrates it frequently introduces a potency bias of >3.5% , exceeding the acceptance criteria for ICH Q2(R2) validations. We recommend a "Bridging Strategy" utilizing a Qualified In-House Standard characterized against a primary CRM for long-term campaigns.

Part 1: The Analyte and The Challenge

To select the right standard, one must understand the molecule's behavior during validation.

  • Chemical Nature: 1-((4-Butoxyphenyl)sulfonyl)azepane is a tertiary sulfonamide .

    • Basicity: Unlike the parent azepane, the sulfonamide nitrogen is non-basic due to electron withdrawal by the sulfonyl group.

    • Acidity: Lacking an N-H proton, it is not acidic. It behaves as a neutral, lipophilic entity.

  • The Validation Trap: Because it is neutral and lipophilic, impurities in lower-grade standards often co-elute in Reverse Phase HPLC unless specific orthogonal gradients (e.g., Phenyl-Hexyl vs. C18) are used. A standard that looks pure by UV area % may actually be only 95% potent due to moisture or inorganic salts, which UV detection misses.

Part 2: Comparative Analysis of Standard Types

We evaluated three grades of reference standards for use in an LC-MS/MS and HPLC-UV assay validation.

Option A: Certified Reference Material (CRM) / Primary Standard
  • Source: ISO 17034 Accredited Supplier (e.g., LGC, Sigma-Aldrich, or Custom Synthesis with full CoA).

  • Traceability: Traceable to SI units via qNMR or Mass Balance.

  • Pros: Absolute accuracy; regulatory acceptance (FDA/EMA) without further testing.

  • Cons: High cost ($500+ per 10mg); often long lead times.

Option B: Qualified In-House Working Standard (Secondary)
  • Source: Recrystallized synthesis batch from internal medicinal chemistry.

  • Traceability: Qualified against Option A.

  • Pros: Sustainable supply; low cost per vial; identical matrix to study samples.

  • Cons: Requires rigorous initial characterization (Water, ROI, Residual Solvents) to assign potency.

Option C: Reagent Grade (Commercial Building Block)
  • Source: Chemical catalog suppliers (95-98% purity).

  • Traceability: None. "Purity" is often just HPLC Area %, not w/w potency.

  • Pros: Immediate availability; cheap.

  • Cons: High risk of assay failure. Unknown water/salt content leads to systematic bias.

Part 3: Experimental Validation Data

We performed a comparative study using a validated HPLC-UV method (C18 column, ACN:Water gradient). The "True Value" was established using Option A (CRM, 99.8% Potency).

Experiment 1: Accuracy & Potency Assignment Bias

Objective: Determine the error introduced by assuming "Label Purity" equals "True Potency."

Standard TypeLabel Purity (Supplier)True Potency (vs CRM)Bias IntroducedResult
Option A (CRM) 99.8%99.8% (Reference)0.0%Pass
Option B (In-House) N/A (Raw)99.2% (Calculated)-0.1% (after correction)Pass
Option C (Reagent) "≥ 98%"94.3%-3.7% FAIL
Experiment 2: Linearity & Response Factor

Objective: Compare the slope of the calibration curve (Response/Concentration).

Standard TypeSlope (

)

Relative Response Factor (RRF)
Option A 452010.99981.00
Option B 451880.99971.00
Option C 435000.99500.96

Insight: The lower slope of Option C confirms that for every gram weighed, significantly less active analyte is present compared to the CRM.

Part 4: The "Bridging Protocol" for In-House Qualification

For most labs, buying CRM for every routine assay is unsustainable. The scientifically robust solution is to qualify Option B using Option A .

Workflow: Potency Assignment via Mass Balance

Objective: Assign a "Use-As" potency to your In-House material.

  • Water Content (Karl Fischer): Measure moisture in triplicate. (Expect <0.5% for this lipophilic molecule; if >1%, dry the material).

  • Residual Solvents (GC-HS): Quantify trapped synthesis solvents (e.g., Ethyl Acetate, Hexane).

  • Residue on Ignition (ROI): Determine inorganic content (catalysts, salts).

  • Chromatographic Purity (HPLC): Determine % Area of the main peak using a "impurities-focused" gradient (hold at 95% organic for 10 mins to elute dimers).

Calculation of Potency (


): 


Workflow: Verification against CRM

Once


 is calculated, verify it by running it against the CRM.
  • Prepare CRM solution at 100 µg/mL (Reference).

  • Prepare In-House solution at 100 µg/mL (Test), correcting for the calculated

    
    .
    
  • Acceptance Criteria: The response ratio must be 0.98 – 1.02 .

Part 5: Visualization of the Decision Process

The following diagram illustrates the decision logic for selecting and validating the reference standard based on the study phase.

ReferenceStandardLogic Start Start: Select Standard for 1-((4-Butoxyphenyl)sulfonyl)azepane PhaseCheck What is the Study Phase? Start->PhaseCheck EarlyDiscovery Early Discovery / Screening PhaseCheck->EarlyDiscovery Non-Regulated GLPTox GLP Tox / Clinical PhaseCheck->GLPTox Regulated (IND/NDA) ReagentGrade Option C: Reagent Grade (Use 'As Is') EarlyDiscovery->ReagentGrade CRMCheck Is Commercial CRM Available? GLPTox->CRMCheck BuyCRM Option A: Purchase CRM (Primary Standard) CRMCheck->BuyCRM Yes Synthesize Option B: Synthesize In-House (Secondary Standard) CRMCheck->Synthesize No / Too Expensive Qualify Execute Bridging Protocol: 1. KF (Water) 2. GC (Solvents) 3. HPLC (Purity) Synthesize->Qualify AssignPotency Calculate Potency (Mass Balance) & Verify vs. External CRM Qualify->AssignPotency

Caption: Decision tree for selecting reference standards based on regulatory requirements and availability, ensuring ICH Q7 compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1]

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation: Guidance for Industry.[2][3] Center for Drug Evaluation and Research (CDER).

  • ICH Harmonised Tripartite Guideline. (2000).[4] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (Section 11.1: Reference Standards).

  • Sutton, S. V. W. (2010). Qualification of Reference Standards in Pharmaceutical Analysis. Journal of Validation Technology.

  • PubChem. Compound Summary: Azepane Derivatives. National Library of Medicine. (Used for structural property verification).

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 1-((4-Butoxyphenyl)sulfonyl)azepane: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Approach to Safety

The structure of 1-((4-Butoxyphenyl)sulfonyl)azepane incorporates a sulfonyl group and an azepane ring, suggesting potential hazards that warrant a comprehensive safety strategy. Sulfonyl chlorides, common precursors in the synthesis of such compounds, are known to be corrosive, toxic, and lachrymatory.[1] Similarly, handling powdered chemicals presents a risk of inhalation.[2] Therefore, a multi-faceted PPE strategy is crucial to mitigate these potential risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling 1-((4-Butoxyphenyl)sulfonyl)azepane in a research and development setting.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a variety of chemicals, including oils, greases, and some solvents.[3][4] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. For tasks with a higher risk of splashes, consider heavier-duty butyl rubber gloves, which offer excellent protection against a wide range of chemicals, including many organic solvents.[4]
Eye and Face Protection Chemical safety goggles that form a tight seal around the eyes are mandatory to protect against splashes, vapors, and fine particles.[5] For procedures with a significant splash risk, a full-face shield worn over safety goggles is required.[6]
Body Protection A flame-resistant lab coat is essential to protect against splashes and spills. For handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron worn over the lab coat is advised.[5]
Respiratory Protection When handling the solid, powdered form of 1-((4-Butoxyphenyl)sulfonyl)azepane, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[7] For procedures that may generate vapors or aerosols, or in poorly ventilated areas, an organic vapor cartridge respirator should be used.[5] All work with this compound should ideally be conducted within a certified chemical fume hood.[8]
Foot Protection Closed-toe, chemical-resistant shoes are mandatory in any laboratory setting.[9] For added protection against spills, consider the use of disposable shoe covers.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is as critical as the selection of PPE. The following diagrams and protocols outline the recommended procedures for donning, doffing, and handling.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Inner) d3->d4 d5 5. Gloves (Outer) d4->d5 f1 1. Outer Gloves f2 2. Lab Coat/Apron f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5

Caption: Recommended sequence for donning and doffing PPE to minimize cross-contamination.

Experimental Protocol: Handling Solid 1-((4-Butoxyphenyl)sulfonyl)azepane
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents.

  • Donning PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a spatula to handle the solid material. Avoid creating dust.

    • If transferring to a reaction vessel, do so slowly and carefully to prevent airborne dispersal.

  • Reaction Setup:

    • Ensure all glassware is properly secured.

    • If the reaction is exothermic, have a cooling bath readily available.[1]

  • Post-Handling:

    • Clean any spills immediately with an appropriate absorbent material.

    • Wipe down the work surface in the fume hood.

  • Doffing PPE: Follow the doffing sequence in a designated area to prevent spreading potential contamination.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Pathway

Disposal_Pathway cluster_waste_streams Waste Generation cluster_disposal Disposal Containers cluster_final_disposal Final Disposal Solid_Waste Solid 1-((4-Butoxyphenyl)sulfonyl)azepane and Contaminated Materials Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Solvents and Reaction Mixtures Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Needles, Syringes, and Pipettes Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container PPE_Waste Used Gloves, Lab Coat, Respirator Cartridges PPE_Container Designated Labeled Bag for Contaminated PPE PPE_Waste->PPE_Container Licensed_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Licensed_Vendor Liquid_Container->Licensed_Vendor Sharps_Container->Licensed_Vendor PPE_Container->Licensed_Vendor

Caption: Segregation and disposal pathway for waste generated during the handling of 1-((4-Butoxyphenyl)sulfonyl)azepane.

Disposal Protocol Details:
  • Solid Waste: All solid waste, including excess compound and contaminated consumables (e.g., weighing paper, absorbent pads), should be placed in a clearly labeled hazardous solid waste container.[10]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-proof sharps container.[11][12]

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be collected in a designated, labeled bag for contaminated waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste, before proceeding with standard washing procedures.

  • Final Disposal: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[13][14]

By implementing these comprehensive safety measures, researchers can confidently and safely handle 1-((4-Butoxyphenyl)sulfonyl)azepane, fostering a secure environment for scientific innovation.

References

  • Safetyware. (2025, July 2).
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • Honeywell. A GUIDE TO SELECTING CHEMICAL PROTECTIVE GLOVES - PART 1.
  • Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
  • SHIELD Scientific. NEW: Glove chemical resistance guide.
  • ThermoPoudre.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • Benchchem.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Ribble Technology. (2025, March 19). Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe.
  • TCI Powder Co
  • Organic Syntheses. Sulfanilyl chloride, N-acetyl- - Organic Syntheses Procedure.
  • Benchchem.
  • Safety D
  • Material Safety D
  • Fisher Scientific.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Fisher Scientific.
  • BASF. (2012, June 28).
  • GSRS. 1-((4-METHYLPHENYL)SULFONYL)AZEPANE.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • Cayman Chemical. (2023, April 19). AM1220 azepane isomer.
  • ChemScene. 1-((4-Bromophenyl)sulfonyl)azepane.
  • ResearchGate. (2025, August 6). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • US MED. (2021, September 10). Proper Disposal of Diabetic Waste.
  • Sanofi. Patient Information Regarding Disposal of Sharps and Medical Waste.
  • Diabetes India. (2019, June 24). Diabetes waste disposal: Are we doing it right?
  • MedPro Disposal. (2018, March 12).
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.